molecular formula C36H45N3 B14895351 4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline

4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline

Cat. No.: B14895351
M. Wt: 519.8 g/mol
InChI Key: VMUVFYXCBBEUNB-UHFFFAOYSA-N
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Description

4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline is a complex organic compound with the molecular formula C36H45N3 This compound is characterized by its intricate structure, which includes multiple aromatic rings and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline typically involves multi-step organic reactions. One common method involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-diethylphenylamine and 4-amino-3,5-diethylphenylamine.

    Coupling Reaction: These starting materials undergo a coupling reaction to form the intermediate compound, 3,5-bis(4-amino-3,5-diethylphenyl)phenylamine.

    Final Step: The intermediate compound is then reacted with 2,6-diethylaniline under specific conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline involves its interaction with specific molecular targets. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. Additionally, its aromatic structure allows it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-amino-2-chloro-3,5-diethylphenyl)methane: Similar in structure but contains chlorine atoms.

    4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole: Contains pyridyl and triazole groups, differing in functional groups and applications.

Uniqueness

4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline is unique due to its specific arrangement of aromatic rings and amino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C36H45N3

Molecular Weight

519.8 g/mol

IUPAC Name

4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline

InChI

InChI=1S/C36H45N3/c1-7-22-13-28(14-23(8-2)34(22)37)31-19-32(29-15-24(9-3)35(38)25(10-4)16-29)21-33(20-31)30-17-26(11-5)36(39)27(12-6)18-30/h13-21H,7-12,37-39H2,1-6H3

InChI Key

VMUVFYXCBBEUNB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)C2=CC(=CC(=C2)C3=CC(=C(C(=C3)CC)N)CC)C4=CC(=C(C(=C4)CC)N)CC

Origin of Product

United States

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